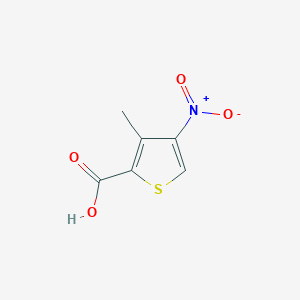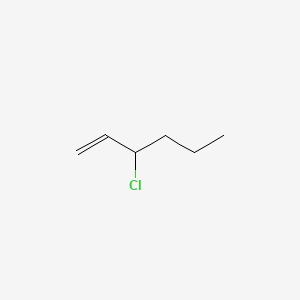
2-Hydroxy-3-(3,4-dichlorophenylthio)propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(3,4-dichlorophenylthio)propylamine is an organic compound with the molecular formula C9H11Cl2NOS It is known for its unique structure, which includes a hydroxy group, a dichlorophenylthio group, and a propylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3,4-dichlorophenylthio)propylamine typically involves the reaction of 3,4-dichlorophenylthiol with an appropriate epoxide, followed by the introduction of an amine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the epoxide ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-(3,4-dichlorophenylthio)propylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The dichlorophenylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(3,4-dichlorophenylthio)propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(3,4-dichlorophenylthio)propylamine involves its interaction with specific molecular targets and pathways. The hydroxy group and the amine group can form hydrogen bonds with biological molecules, while the dichlorophenylthio group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-(3,4-dichlorophenylthio)propylamine: Unique due to its specific combination of functional groups.
2-Hydroxy-3-(3,4-dichlorophenylthio)propionic acid: Similar structure but with a carboxylic acid group instead of an amine group.
2-Hydroxy-3-(3,4-dichlorophenylthio)ethanol: Similar structure but with an alcohol group instead of an amine group.
Uniqueness
This compound is unique due to its combination of a hydroxy group, a dichlorophenylthio group, and a propylamine group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
50510-16-2 |
|---|---|
Fórmula molecular |
C9H11Cl2NOS |
Peso molecular |
252.16 g/mol |
Nombre IUPAC |
1-amino-3-(3,4-dichlorophenyl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C9H11Cl2NOS/c10-8-2-1-7(3-9(8)11)14-5-6(13)4-12/h1-3,6,13H,4-5,12H2 |
Clave InChI |
LOWQSAJOHJTFNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1SCC(CN)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


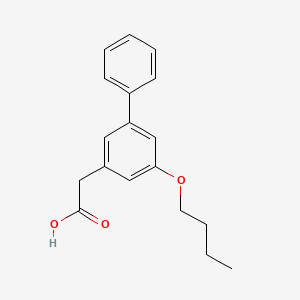
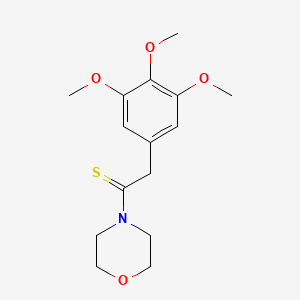
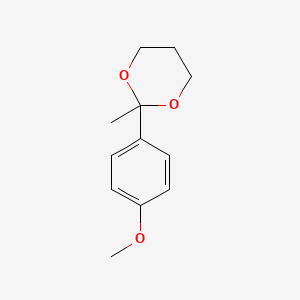
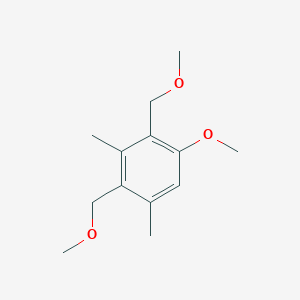

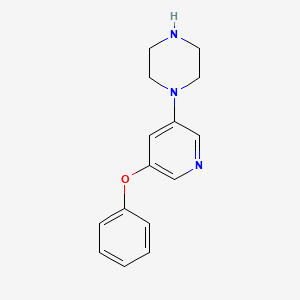
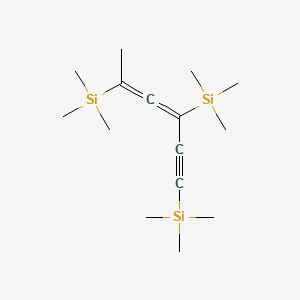
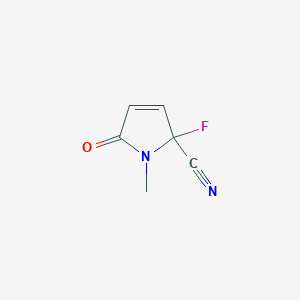
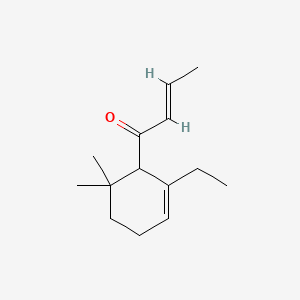
![Ethyl 2-amino-5-[2-naphthylthio]benzoate](/img/structure/B13955925.png)

![2-Benzyl-7-(chloromethyl)-2-azaspiro[4.4]nonane](/img/structure/B13955938.png)
